molecular formula C6H13NO2 B14607491 3,4-Piperidinediol, 1-methyl-, cis- CAS No. 60423-73-6

3,4-Piperidinediol, 1-methyl-, cis-

Cat. No.: B14607491
CAS No.: 60423-73-6
M. Wt: 131.17 g/mol
InChI Key: PUPTWMANBKEJKI-NTSWFWBYSA-N
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Description

3,4-Piperidinediol, 1-methyl-, cis- is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two hydroxyl groups at the 3 and 4 positions and a methyl group at the 1 position in the cis configuration. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Piperidinediol, 1-methyl-, cis- can be achieved through several methods. One common approach involves the reduction of 4-piperidone derivatives. For instance, the reduction of N-acyl-2,3-dihydro-4-pyridones using zinc/acetic acid can yield 4-piperidones, which can then be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow reactions and catalytic processes. For example, the use of rhodium-catalyzed hydroaminations of unactivated olefins with primary and secondary alkylamines can form the corresponding piperidines in excellent yields . These methods are scalable and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,4-Piperidinediol, 1-methyl-, cis- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various piperidine derivatives.

Scientific Research Applications

3,4-Piperidinediol, 1-methyl-, cis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Piperidinediol, 1-methyl-, cis- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neural signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Piperidinediol, 1-methyl-, cis- is unique due to its specific configuration and functional groups. The presence of hydroxyl groups at the 3 and 4 positions and a methyl group at the 1 position in the cis configuration imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

60423-73-6

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(3R,4S)-1-methylpiperidine-3,4-diol

InChI

InChI=1S/C6H13NO2/c1-7-3-2-5(8)6(9)4-7/h5-6,8-9H,2-4H2,1H3/t5-,6+/m0/s1

InChI Key

PUPTWMANBKEJKI-NTSWFWBYSA-N

Isomeric SMILES

CN1CC[C@@H]([C@@H](C1)O)O

Canonical SMILES

CN1CCC(C(C1)O)O

Origin of Product

United States

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